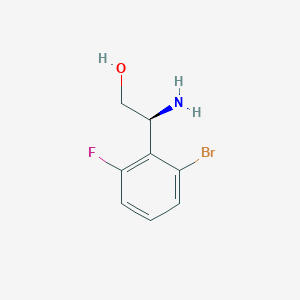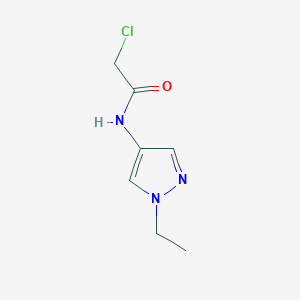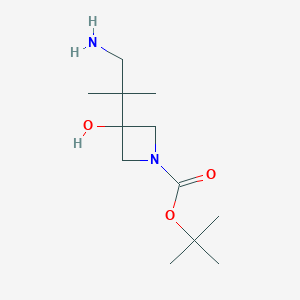
3-(((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid is a derivative of alanine, an amino acid. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid typically involves the protection of the amino group of alanine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This protection is achieved using reagents such as Fmoc chloride in the presence of a base like sodium carbonate. The protected amino acid is then subjected to further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to protein structure and function.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where the compound acts as a precursor for the formation of peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-allyloxy-4-oxobutanoic acid .
Uniqueness
3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-5-methylhexanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This selectivity is crucial in peptide synthesis and other applications where precise control over chemical reactions is required .
Propriétés
Formule moléculaire |
C23H27NO4 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-15(2)11-16(12-22(25)26)13-24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26) |
Clé InChI |
QSNYPRXHBQZYBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
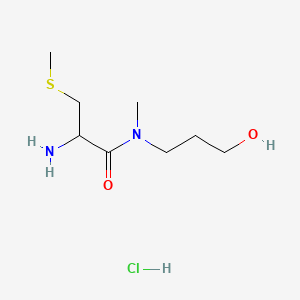
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
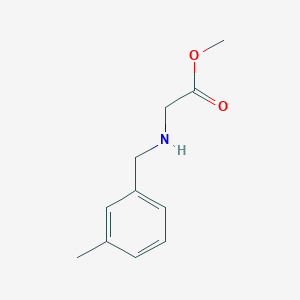
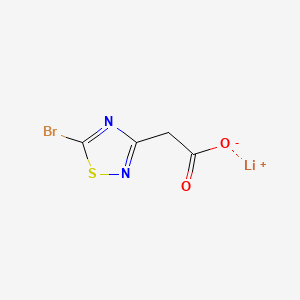
![((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
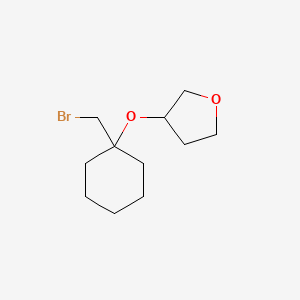
![2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine](/img/structure/B13548849.png)
![Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13548855.png)
